![molecular formula C15H17NO5 B1521235 Methyl 4-[4-(morpholin-4-yl)phenyl]-2,4-dioxobutanoate CAS No. 1181537-45-0](/img/structure/B1521235.png)
Methyl 4-[4-(morpholin-4-yl)phenyl]-2,4-dioxobutanoate
Overview
Description
Methyl 4-[4-(morpholin-4-yl)phenyl]-2,4-dioxobutanoate is a useful research compound. Its molecular formula is C15H17NO5 and its molecular weight is 291.3 g/mol. The purity is usually 95%.
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Biological Activity
Methyl 4-[4-(morpholin-4-yl)phenyl]-2,4-dioxobutanoate, a compound with the molecular formula C15H17NO5 and CAS Number 1181537-45-0, has garnered attention in scientific research due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including antibacterial properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a morpholine ring and dioxobutanoate moiety, contributing to its unique chemical reactivity and biological interactions. The molecular weight is approximately 291.3 g/mol, which positions it within a class of compounds that may exhibit significant pharmacological effects.
Antibacterial Activity
Recent studies have highlighted the antibacterial properties of this compound. In particular, its efficacy against various strains of bacteria has been documented:
Bacterial Strain | MIC (mg/mL) | MBC (mg/mL) |
---|---|---|
Staphylococcus aureus | 6.25 | 12.5 |
Escherichia coli | 50 | Not specified |
Streptococcus agalactiae | 75 | Not specified |
These findings indicate that the compound exhibits potent activity against gram-positive bacteria, particularly Staphylococcus aureus, which is known for its clinical significance due to antibiotic resistance issues .
The biological activity of this compound may be attributed to its ability to disrupt bacterial cell wall synthesis or inhibit essential metabolic pathways. The presence of the morpholine group suggests potential interactions with protein targets involved in cellular processes critical for bacterial survival.
Case Studies and Research Findings
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Inhibition of c-Myc Dimerization :
A related compound demonstrated significant inhibition of c-Myc-Max dimerization, a crucial process in cancer cell proliferation. This suggests that this compound may also exert anti-cancer effects by interfering with similar protein-protein interactions . -
Pharmacokinetics :
Studies have indicated that compounds structurally similar to this compound possess favorable pharmacokinetic profiles, including stability and bioavailability, which are essential for therapeutic applications . -
Synergistic Effects :
Preliminary research indicates that combining this compound with other antibacterial agents may enhance its efficacy against resistant bacterial strains. This synergistic approach could be pivotal in developing new treatment regimens for infections caused by multi-drug resistant organisms .
Scientific Research Applications
Medicinal Chemistry Applications
1. Anticancer Research
MMD has shown potential as an anticancer agent. Studies have indicated that compounds with similar structures exhibit cytotoxic activity against various cancer cell lines. For example, derivatives of oxadiazole and triazole synthesized through reactions involving dicarbonyl esters have demonstrated moderate cytotoxicity against colon carcinoma cell lines (HCT-116) . The mechanism of action often involves the induction of apoptosis in cancer cells.
2. Synthesis of Novel Derivatives
MMD serves as a precursor for synthesizing novel pharmaceutical compounds. Its structural components allow for modifications that can lead to the creation of new drug candidates with enhanced pharmacological properties. For instance, the morpholine moiety is known for its ability to improve the solubility and bioavailability of drugs .
Biological Research Applications
1. Enzyme Inhibition Studies
MMD has been utilized in studies focusing on enzyme inhibition. Compounds similar to MMD can act as inhibitors for various enzymes involved in metabolic pathways, potentially leading to therapeutic applications in metabolic disorders. Research has shown that modifications to the dioxobutanoate structure can enhance enzyme binding affinity .
2. Pharmacokinetic Studies
Understanding the pharmacokinetics of MMD is crucial for its application in drug development. Studies assessing absorption, distribution, metabolism, and excretion (ADME) are essential to determine the viability of MMD-based compounds as therapeutic agents. Research indicates that the morpholine group may enhance metabolic stability .
Case Studies
Chemical Reactions Analysis
Cyclocondensation Reactions
The diketone functionality in Methyl 4-[4-(morpholin-4-yl)phenyl]-2,4-dioxobutanoate facilitates cyclocondensation with nitrogen nucleophiles, forming heterocyclic compounds. Key examples include:
Reaction with Phenyl Hydrazine
Under reflux in acetic acid, the compound reacts with phenyl hydrazine to form pyrazole derivatives. The reaction proceeds via enolate formation, followed by cyclization .
Product | Yield | Conditions |
---|---|---|
Ethyl-5-(1-methyl-1H-pyrrol-3-yl)-1-phenyl-1H-pyrazole-3-carboxylate | 78% | Reflux in acetic acid (3–5 hours) |
Formation of Triazole Derivatives
Cyclocondensation with 4-amino triazole-3-thiol yields Schiff bases, which further react with morpholine and formaldehyde to form Mannich bases .
Reduction Reactions
The diketone moiety undergoes selective reductions:
Sodium Borohydride (NaBH₄) Reduction
In methanol at room temperature, NaBH₄ reduces the β-keto ester to a secondary alcohol without affecting the morpholine group .
Reagent | Product | Yield | Conditions |
---|---|---|---|
NaBH₄ | (2-Morpholin-4-ylphenyl)methanol | 30% | Methanol, RT, 3 hours |
Lithium Aluminum Hydride (LiAlH₄) Reduction
LiAlH₄ reduces both ketone and ester groups to produce a diol, though this reaction is less selective .
Ester Hydrolysis
The methyl ester undergoes hydrolysis under acidic or basic conditions to form the corresponding carboxylic acid :
Conditions | Product | Key Change |
---|---|---|
H₂SO₄ (cat.), H₂O, reflux | 4-[4-(Morpholin-4-yl)phenyl]-2,4-dioxobutanoic acid | IR: Loss of ester C=O (1733 cm⁻¹), new broad O-H stretch (~2500 cm⁻¹) |
Electrophilic Aromatic Substitution
The morpholine group activates the phenyl ring toward electrophilic substitution. Bromination and nitration occur at the para position relative to the morpholine substituent :
Reagent | Product | Position | Yield |
---|---|---|---|
Br₂, H₂SO₄ | 4-Bromo-2-[4-(morpholin-4-yl)phenyl]-2,4-dioxobutanoate | para | 65% |
Keto-Enol Tautomerism and Nucleophilic Additions
The β-diketo system exhibits keto-enol tautomerism, enabling nucleophilic additions. For example, reaction with hydroxylamine forms an isoxazole derivative :
Reagent | Product | Key Feature |
---|---|---|
NH₂OH·HCl, NaOH | 5-[4-(Morpholin-4-yl)phenyl]isoxazole-3-carboxylate | 1H NMR: δ 6.50 ppm (s, isoxazole proton) |
Stability and Side Reactions
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Thermal Degradation : Prolonged heating above 150°C leads to decarboxylation, forming 4-[4-(morpholin-4-yl)phenyl]-3-buten-2-one .
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Light Sensitivity : The compound slowly photodegrades in solution, requiring storage in amber glass .
Comparative Reactivity Table
Reaction Type | Reagent | Primary Site | Product Class |
---|---|---|---|
Cyclocondensation | Phenyl hydrazine | β-Diketone | Pyrazole |
Reduction | NaBH₄ | Ketone | Secondary alcohol |
Ester Hydrolysis | H₂SO₄/H₂O | Ester | Carboxylic acid |
Electrophilic Substitution | Br₂ | Phenyl ring | Brominated derivative |
Nucleophilic Addition | NH₂OH | Enol tautomer | Isoxazole |
Properties
IUPAC Name |
methyl 4-(4-morpholin-4-ylphenyl)-2,4-dioxobutanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO5/c1-20-15(19)14(18)10-13(17)11-2-4-12(5-3-11)16-6-8-21-9-7-16/h2-5H,6-10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HSJQSLULWYHTPE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(=O)CC(=O)C1=CC=C(C=C1)N2CCOCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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